

# Unraveling the Synthesis of Edoxaban Impurity 2: A Technical Guide

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## Compound of Interest

Compound Name: *Edoxaban impurity 2*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for **Edoxaban Impurity 2**, a critical stereoisomeric impurity of the anticoagulant drug Edoxaban. Understanding the formation of this impurity is paramount for the development of robust manufacturing processes and ensuring the safety and efficacy of the final drug product. Edoxaban has three chiral centers, resulting in eight possible stereoisomers; only the (1S, 2R, 4S) isomer is the active pharmaceutical ingredient.<sup>[1][2]</sup> **Edoxaban Impurity 2** has been identified as the (1S, 2S, 4S) stereoisomer, also known as (SSS)-Edoxaban or Edoxaban EP Impurity C, with the chemical name N1-(5-chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide and CAS number 1255529-27-1.<sup>[3]</sup>

This guide details a plausible synthetic route to this specific impurity, including experimental protocols derived from patent literature, quantitative data, and visual diagrams to elucidate the key transformations.

## Synthesis Pathway Overview

The synthesis of **Edoxaban Impurity 2** hinges on the stereoselective preparation of a key chiral intermediate, the (1S, 2S, 4S)-configured cyclohexane diamine derivative. The overall strategy involves the coupling of three main building blocks:

- A stereochemically defined (1S, 2S, 4S)-1-amino-2-azido-N,N-dimethylcyclohexane-4-carboxamide.
- Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.
- 5-methyl-4,5,6,7-tetrahydro[1][3]thiazolo[5,4-c]pyridine-2-carboxylic acid.

The synthesis commences with the coupling of the chiral amino-azido cyclohexane derivative with the chloropyridinyl oxoacetate fragment. This is followed by the reduction of the azide group to an amine, which is then acylated with the thiazolopyridine carboxylic acid to yield the final impurity.

## Experimental Protocols

The following experimental protocols are adapted from patent literature describing the synthesis of structurally related compounds and key intermediates.<sup>[4]</sup>

### Step 1: Synthesis of N1-((1S,2R,4S)-2-azido-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl) oxalamide

This step involves the coupling of (1S,3R,4S)-4-amino-3-azido-N,N-dimethylcyclohexane-1-carboxamide with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.

Reaction Scheme:



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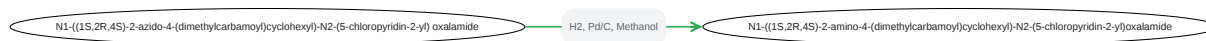
Caption: Coupling of the chiral diamine precursor with the oxoacetate fragment.

**Procedure:**

To a reaction flask are added ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (150.7 g, 568.7 mmol) and 500 mL of tetrahydrofuran. The reaction mixture is cooled to 0-10°C. Triethylamine (43.1 g, 426.7 mmol) is added slowly, followed by the addition of (1S,3R,4S)-4-amino-3-azido-N,N-dimethylcyclohexane-1-carboxamide (100.0 g, 473.9 mmol). After the addition is complete, the reaction system is heated to 60-65°C. Additional triethylamine (14.4 g, 142.6 mmol) is then added, and the mixture is stirred for 16 hours while maintaining the temperature at 60-65°C.[4]

## Step 2: Synthesis of N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide

This step involves the reduction of the azide group to a primary amine.

**Reaction Scheme:**

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Caption: Reduction of the azido intermediate to the corresponding amine.

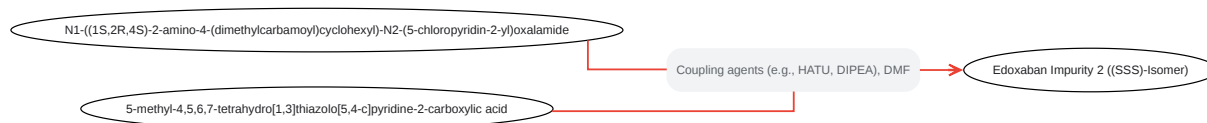
**Procedure:**

The azido intermediate from the previous step is dissolved in methanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to hydrogenation with hydrogen gas at room temperature for 5-6 hours until the reaction is complete, as monitored by a suitable chromatographic technique.[1] The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the desired amino compound.

## Step 3: Synthesis of Edoxaban Impurity 2 (SSS-Isomer)

The final step is the coupling of the amino intermediate with 5-methyl-4,5,6,7-tetrahydro[1][3]thiazolo[5,4-c]pyridine-2-carboxylic acid.

Reaction Scheme:



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Caption: Final coupling step to form **Edoxaban Impurity 2**.

Procedure:

To a solution of N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide in a suitable solvent such as dimethylformamide (DMF), are added 5-methyl-4,5,6,7-tetrahydro[1][3]thiazolo[5,4-c]pyridine-2-carboxylic acid, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA). The reaction mixture is stirred at room temperature until completion. The product is then isolated and purified using standard techniques such as column chromatography to afford **Edoxaban Impurity 2**.

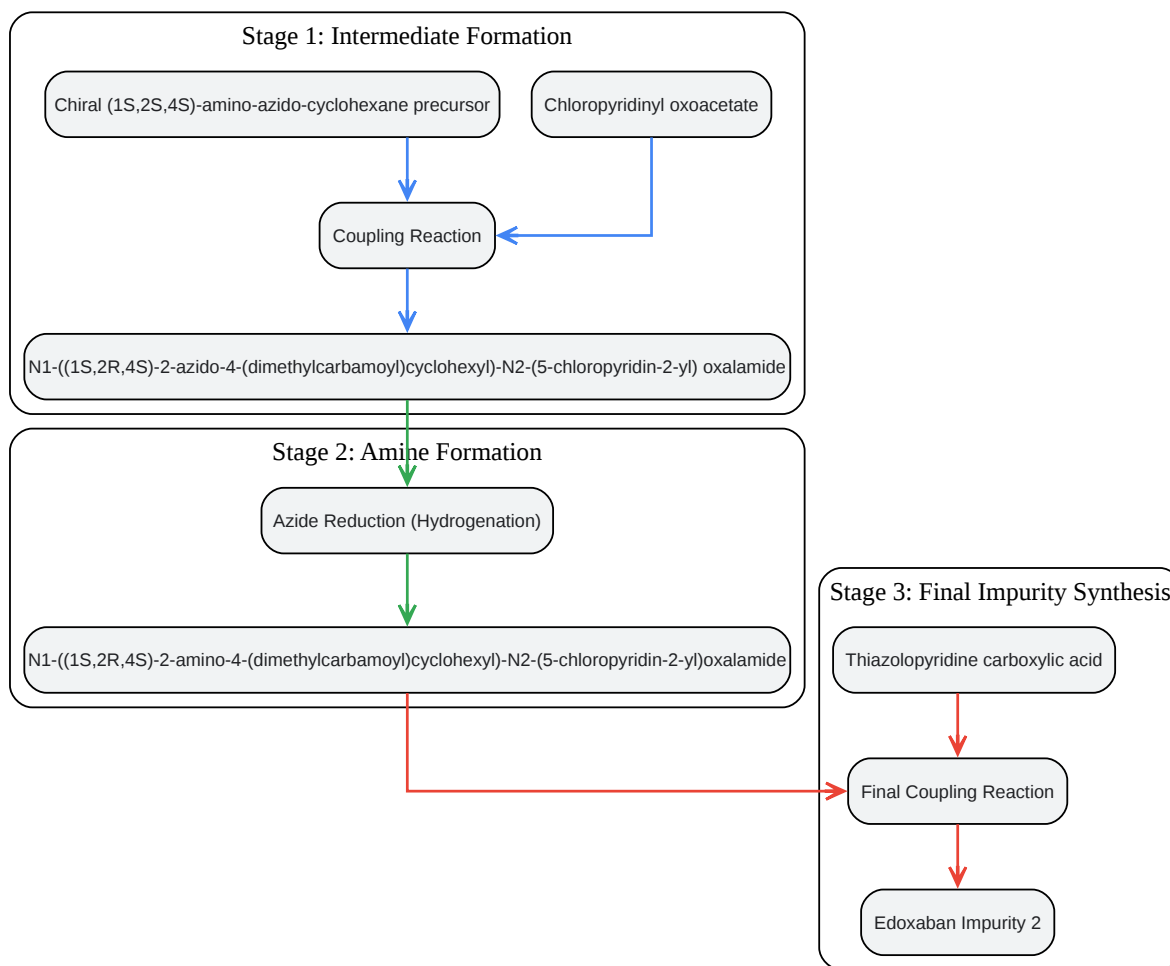
## Quantitative Data

The following table summarizes the quantitative data for the synthesis of the key azido intermediate as described in the patent literature.[4]

Reactant	Molecular Weight ( g/mol )	Amount (g)	Moles (mol)	Molar eq.
(1S,3R,4S)-4-amino-3-azido-N,N-dimethylcyclohexane-1-carboxamide	211.27	100.0	0.4739	1.00
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate	228.63	150.7	0.5687	1.20
Triethylamine (initial)	101.19	43.1	0.4267	0.90
Triethylamine (additional)	101.19	14.4	0.1426	0.30

## Logical Workflow for Impurity Synthesis

The overall logical workflow for the synthesis of **Edoxaban Impurity 2** can be visualized as a three-stage process, starting from the key chiral precursor and culminating in the final impurity.



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Caption: Logical workflow for the synthesis of **Edoxaban Impurity 2**.

## Conclusion

The synthesis of **Edoxaban Impurity 2** is a multi-step process that requires careful control of stereochemistry. The pathway outlined in this guide, based on available scientific and patent literature, provides a clear framework for the preparation of this specific stereoisomer. For drug development professionals, a thorough understanding of such synthetic pathways is crucial for implementing effective control strategies to minimize impurity levels in the final active pharmaceutical ingredient, thereby ensuring the quality and safety of Edoxaban. Further research into the stereoselective synthesis of the key (1S, 2S, 4S)-cyclohexane diamine precursor could lead to more efficient and controlled manufacturing processes.

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